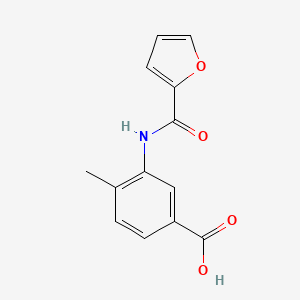

3-(furan-2-amido)-4-methylbenzoic acid

Description

3-(Furan-2-amido)-4-methylbenzoic acid (CAS: 380432-20-2) is a benzoic acid derivative featuring a methyl group at position 4 and a furan-2-carboxamido moiety at position 2. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{NO}_4 $, with a molecular weight of 245.23 g/mol. The furan ring introduces π-conjugation and hydrogen-bonding capacity, while the methyl group enhances lipophilicity. This compound is structurally analogous to pharmacologically active benzoic acid derivatives, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors, though its specific applications remain under investigation .

Properties

IUPAC Name |

3-(furan-2-carbonylamino)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLOXAZFQONER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-amido)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-methylbenzoic acid and the acyl chloride group of furan-2-carbonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-amido)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.

Substitution: The methyl group on the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(furan-2-amido)-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-amido)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-(furan-2-amido)-4-methylbenzoic acid and related compounds, emphasizing substituent effects on solubility, metabolic stability, and biological activity.

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on Solubility and Lipophilicity The furan-2-amido group in the target compound introduces moderate polarity, balancing solubility in aqueous media (via the carboxylic acid) and lipophilicity (via the methyl and furan groups). Sulfonamide-containing analogs (e.g., 3-(N-(2-methoxyphenyl)sulfamoyl)-4-methylbenzoic acid) have stronger hydrogen-bonding capacity, enhancing solubility but increasing metabolic susceptibility to hydrolysis .

Biological Activity and Target Interactions

- The furan ring may engage in π-π stacking or hydrogen bonding with enzyme active sites, similar to benzothiazole azo derivatives (e.g., compounds in ). However, sulfonamide derivatives (e.g., ) often exhibit stronger inhibitory effects on carbonic anhydrases or proteases due to their sulfonamide moiety’s electron-withdrawing properties.

- Trifluoroethoxy-pyridinyl analogs (e.g., compound 9f in ) demonstrate enhanced metabolic stability and target affinity, attributed to the electron-deficient trifluoroethoxy group and pyridine ring.

Chlorinated analogs (e.g., ) may exhibit prolonged half-lives due to reduced susceptibility to enzymatic degradation but raise toxicity concerns related to bioaccumulation.

Research Findings and Implications

- QSAR Studies : Substituent position and electronic properties significantly influence benzoic acid derivatives’ activities. For example, 4-methyl substitution (common across all compounds) enhances lipophilicity, while electron-withdrawing groups (e.g., sulfonamide, trifluoroethoxy) improve target binding .

- Synthetic Accessibility : The furan-2-amido group is synthetically tractable via amide coupling, whereas sulfonamide and trifluoroethoxy derivatives require more complex sulfonation or nucleophilic substitution steps .

- Toxicity Considerations : Furan rings may pose hepatotoxicity risks due to metabolic activation, as seen in furan-containing drugs like furosemide. This necessitates careful profiling of this compound in preclinical studies .

Biological Activity

3-(Furan-2-amido)-4-methylbenzoic acid is an organic compound characterized by the presence of a furan ring and a benzoic acid moiety. Its unique structural features impart significant biological activities, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a furan-2-amido group attached to the 3-position of a 4-methylbenzoic acid backbone. The amide functionality is believed to contribute to its biological activities, particularly in anti-inflammatory responses and antioxidant effects .

Anti-inflammatory Activity

Research indicates that compounds containing furan rings often exhibit anti-inflammatory properties. The presence of the amide group in this compound may enhance this activity by modulating inflammatory pathways. A study evaluating various furan derivatives found that they could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Characterization

A detailed synthesis route for this compound involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent. For example, cytotoxicity assays on breast cancer cell lines (MCF-7) revealed an IC50 value indicating significant growth inhibition at low concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Furan-2-carboxamido)-3-methylbenzoic acid | Similar amide and benzoic acid structure | Different position of furan attachment |

| 3-Amino-4-methylbenzoic acid | Contains an amino group instead of an amide | Lacks the furan ring |

| 2-Furoic Acid | Furan ring with a carboxylic acid functionality | No benzoic acid component |

The uniqueness of this compound lies in its specific combination of a furan ring and an amide bond within a benzoic acid framework, which may confer distinct biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.